Trimethylolpropane dimethacrylate

polymer chemistry adhesion hydrogel design

Trimethylolpropane dimethacrylate (TMPDMA, CAS 19727-16-3) is a difunctional methacrylate monomer with molecular formula C14H22O5 and molecular weight 270.32 g/mol. Its structure features two polymerizable methacrylate groups and one free hydroxyl group on a branched trimethylolpropane core, distinguishing it from linear difunctional analogs such as ethylene glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA).

Molecular Formula C14H22O5
Molecular Weight 270.32 g/mol
CAS No. 19727-16-3
Cat. No. B025416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane dimethacrylate
CAS19727-16-3
Molecular FormulaC14H22O5
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C
InChIInChI=1S/C14H22O5/c1-6-14(7-15,8-18-12(16)10(2)3)9-19-13(17)11(4)5/h15H,2,4,6-9H2,1,3,5H3
InChIKeyGCNKJQRMNYNDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylolpropane Dimethacrylate (TMPDMA) CAS 19727-16-3: Procurement-Relevant Chemical Identity and Baseline Properties


Trimethylolpropane dimethacrylate (TMPDMA, CAS 19727-16-3) is a difunctional methacrylate monomer with molecular formula C14H22O5 and molecular weight 270.32 g/mol [1]. Its structure features two polymerizable methacrylate groups and one free hydroxyl group on a branched trimethylolpropane core, distinguishing it from linear difunctional analogs such as ethylene glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA) [1][2]. TMPDMA is employed as a crosslinking agent and reactive diluent in free-radical polymerization systems including UV-curable coatings, dental composites, hydrogels, and molecularly imprinted polymers [2].

Why Trimethylolpropane Dimethacrylate Cannot Be Simply Swapped with Other Dimethacrylates in Critical Formulations


The free hydroxyl group in TMPDMA distinguishes it from conventional dimethacrylates such as EGDMA and TEGDMA, which lack hydrogen-bond-donating functionality [1]. This hydroxyl group enables secondary interactions that influence network architecture, water sorption, and interfacial adhesion in ways that directly impact performance [1]. Substituting TMPDMA with a non-hydroxyl dimethacrylate or the trifunctional analog trimethylolpropane trimethacrylate (TMPTMA) alters crosslink density and network polarity, leading to statistically different mechanical, swelling, and stress outcomes as demonstrated in systematic studies of methacrylate diluents [2].

Quantitative Differentiation of Trimethylolpropane Dimethacrylate (TMPDMA) from Closest Analogs: Evidence for Scientific Selection


Free Hydroxyl Functionality in Trimethylolpropane Dimethacrylate Provides Hydrogen-Bonding Capability Absent in EGDMA and TMPTMA

TMPDMA contains one free hydroxyl group per molecule (PubChem hydrogen bond donor count = 1), which is absent in EGDMA (HBD count = 0) and TMPTMA (HBD count = 0) [1]. This structural difference enables TMPDMA-containing networks to participate in hydrogen bonding, which can enhance adhesion to polar substrates and increase water compatibility. EGDMA and TMPTMA, lacking hydroxyl groups, cannot provide such secondary bonding interactions [1].

polymer chemistry adhesion hydrogel design

Difunctional TMPDMA Is Expected to Exhibit Higher Polymerization Conversion and Different Stress Profile Compared to Trifunctional TMPTMA

In a systematic evaluation of diluent methacrylate monomers copolymerized with BisGMA, TMPTMA presented the lowest polymerization stress among all diluents, attributed to lower double bond conversion [1]. EGDMA (difunctional) showed similar stress to other ethylene glycol dimethacrylates, higher than TMPTMA [1]. Since TMPDMA is also difunctional, it is expected to achieve higher conversion than TMPTMA, resulting in higher polymerization stress than TMPTMA but potentially better mechanical integrity due to more complete network formation [1].

dental composites photopolymerization stress development

TMPDMA Exhibits Lower Expected Intrinsic Viscosity Than TMPTMA, Facilitating Use as a Reactive Diluent

While experimental viscosity data for TMPDMA is not directly available in open technical data sheet repositories, class-level evidence indicates that difunctional methacrylates with molecular weight around 270 g/mol typically exhibit viscosities in the range of 20-35 mPa·s at 25°C, significantly lower than trifunctional TMPTMA (MW 338 g/mol, estimated viscosity approximately 40-70 mPa·s at 25°C) [1]. The branched yet difunctional structure of TMPDMA places it between linear difunctional diluents like TEGDMA (viscosity ~12 mPa·s) and the heavier TMPTMA .

reactive diluent viscosity UV-curable coatings

Difunctional Methacrylates Including TMPDMA Exhibit Lower Volume Shrinkage Than Trifunctional Monomers

Volume shrinkage in photopolymerized multifunctional methacrylates ranges from 3.5% to 13.5% depending on monomer structure, with shrinkage decreasing with increasing monomer rank (functionality) [1]. Ethylene glycol dimethacrylate (difunctional) showed volume shrinkage of approximately 8-10%, while trimethylolpropane trimethacrylate (trifunctional) showed shrinkage around 6-8% [1]. TMPDMA, being difunctional, is expected to exhibit shrinkage comparable to other difunctional methacrylates like EGDMA, i.e., higher shrinkage than TMPTMA [1]. This class-level behavior is critical for dimensional control in precision applications [1].

polymerization shrinkage dental materials dimensional stability

Procurement-Driven Application Scenarios Where Trimethylolpropane Dimethacrylate (TMPDMA) Offers Documented Differentiation


Hydrogel Matrices for Controlled Drug Delivery Requiring Hydrogen-Bond-Mediated Hydrophilicity

TMPDMA's free hydroxyl group (hydrogen bond donor count = 1) enables enhanced water compatibility and hydrogen-bonding interactions within hydrogel networks [1]. This property makes TMPDMA-crosslinked hydrogels suitable for aqueous drug delivery systems where controlled swelling and specific solute-polymer interactions are desired. The difunctional nature provides moderate crosslink density, avoiding the excessive rigidity associated with trifunctional TMPTMA while maintaining structural integrity [1].

High-Performance Dental Composites Requiring Balanced Conversion and Stress Profiles

Based on systematic evaluations of methacrylate diluent effects on polymerization stress and conversion, difunctional monomers like TMPDMA are expected to achieve higher double bond conversion than trifunctional TMPTMA, resulting in more complete network formation [2]. This higher conversion can translate to improved mechanical properties essential for load-bearing dental restorations, while the hydroxyl group may enhance wetting and adhesion to dentin [1][2].

UV-Curable Coatings and Adhesives for Polar Substrates Demanding Hydrogen-Bond Adhesion

TMPDMA's unique combination of difunctional methacrylate reactivity and hydrogen-bond-donating hydroxyl functionality makes it valuable for UV-curable coatings and adhesives applied to polar substrates such as metals, glass, and treated plastics [1]. The hydroxyl group can form hydrogen bonds with surface hydroxyls or oxides, improving wet adhesion beyond what non-hydroxyl dimethacrylates like EGDMA or TEGDMA can achieve. Estimated lower viscosity relative to TMPTMA facilitates formulation at higher solids .

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